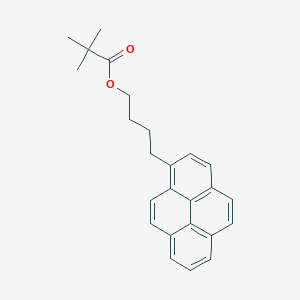
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate is an organic compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and it is known for its photophysical and electronic properties. The compound’s structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate typically involves the esterification of 4-(Pyren-1-YL)butanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrene-1,2-quinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Bromopyrene or nitropyrene derivatives.
科学的研究の応用
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photophysical properties.
Biology: Employed in studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can intercalate between DNA bases, making it useful in studying DNA interactions. Additionally, its fluorescent properties allow it to act as a probe in various biochemical assays.
類似化合物との比較
Similar Compounds
- 4-(Pyren-1-YL)butanoic acid
- 4-(Pyren-1-YL)butanol
- 4-(Pyren-1-YL)butyl acetate
Uniqueness
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate stands out due to its ester linkage, which imparts unique solubility and reactivity properties compared to its analogs. The presence of the 2,2-dimethylpropanoate group also enhances its stability and makes it suitable for various industrial applications .
特性
CAS番号 |
110299-25-7 |
|---|---|
分子式 |
C25H26O2 |
分子量 |
358.5 g/mol |
IUPAC名 |
4-pyren-1-ylbutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H26O2/c1-25(2,3)24(26)27-16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3 |
InChIキー |
IFQMHSUPCRTZOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
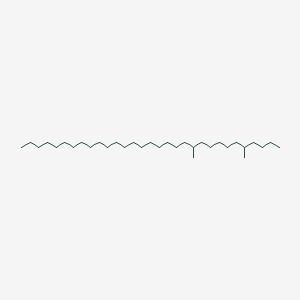
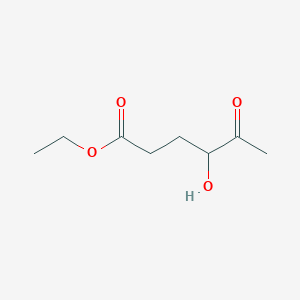
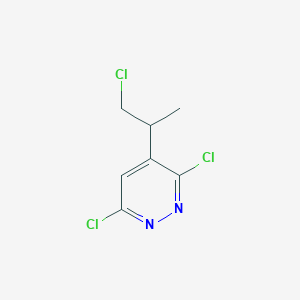
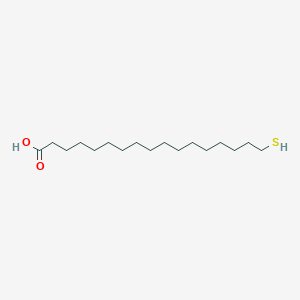
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
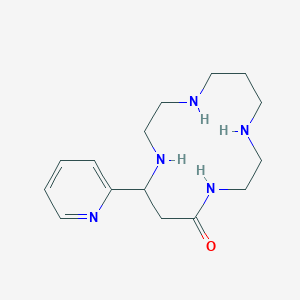
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
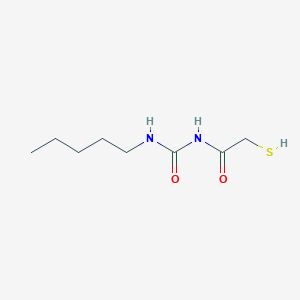
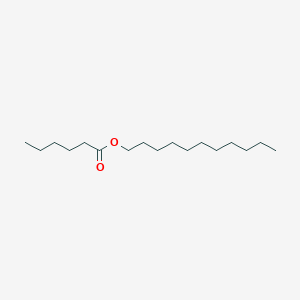

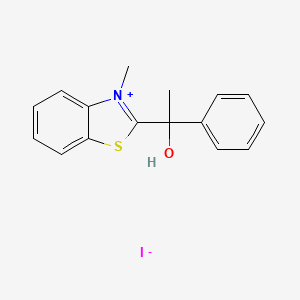
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
